molecular formula C11H14N2O4 B13514251 7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid

7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid

Cat. No.: B13514251
M. Wt: 238.24 g/mol
InChI Key: ADNVGHNCZRPJEI-UHFFFAOYSA-N
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Description

7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylicacid is a complex organic compound characterized by its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid typically involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and environmentally benign, producing the desired spirocyclic compound without the need for solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxides, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid involves its interaction with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial and fungal growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylicacid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

9-prop-2-enoyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-2-9(14)13-5-3-4-11(7-13)6-8(10(15)16)12-17-11/h2H,1,3-7H2,(H,15,16)

InChI Key

ADNVGHNCZRPJEI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CC(=NO2)C(=O)O

Origin of Product

United States

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